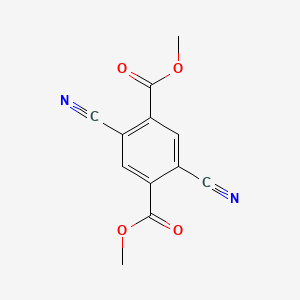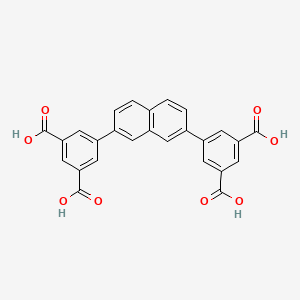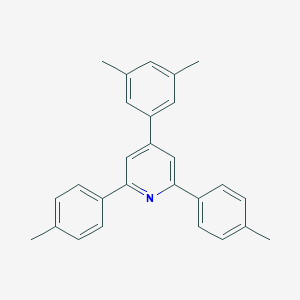
2,2',2''-(Benzene-1,3,5-triyltris(oxy))trianiline
Overview
Description
2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))trianiline is a complex organic compound with the molecular formula C24H21N3O3 and a molecular weight of 399.44 g/mol This compound features a benzene ring substituted with three aniline groups through ether linkages at the 1, 3, and 5 positions
Preparation Methods
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))trianiline typically involves the reaction of 1,3,5-trihydroxybenzene with aniline in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))trianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))trianiline has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it useful in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism by which 2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))trianiline exerts its effects involves its ability to interact with various molecular targets. The compound’s aniline groups can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar compounds to 2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))trianiline include:
2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid: This compound features carboxylic acid groups instead of aniline groups, leading to different reactivity and applications.
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridinium): This molecule has pyridinium rings connected by triple bonds, offering unique electronic properties.
The uniqueness of 2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))trianiline lies in its combination of aniline groups and ether linkages, providing a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
2-[3,5-bis(2-aminophenoxy)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c25-19-7-1-4-10-22(19)28-16-13-17(29-23-11-5-2-8-20(23)26)15-18(14-16)30-24-12-6-3-9-21(24)27/h1-15H,25-27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFXFZKQVWETGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=CC(=C2)OC3=CC=CC=C3N)OC4=CC=CC=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8244041.png)
![4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid](/img/structure/B8244056.png)
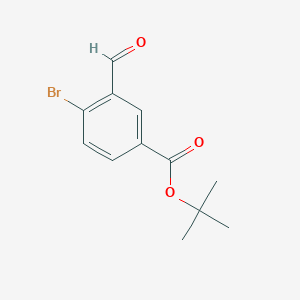
![4-[4-(4-carboxy-3-hydroxyphenyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]-2-hydroxybenzoic acid](/img/structure/B8244066.png)
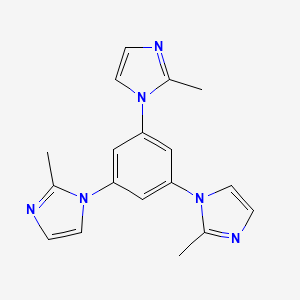
![3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate](/img/structure/B8244080.png)
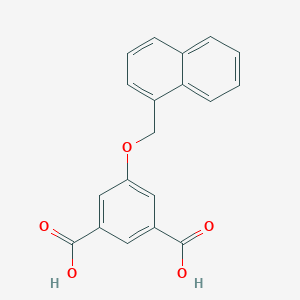

![7,18-diamino-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B8244100.png)
![2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B8244102.png)
![[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid](/img/structure/B8244105.png)
